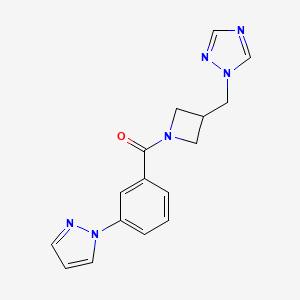
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Similar compounds have been reported to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. By inhibiting tubulin polymerization, these compounds can disrupt cell division and induce apoptosis .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which leads to the elimination of cells without releasing harmful substances into the surrounding area.
生物活性
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a synthetic organic molecule that exhibits diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing ring that may contribute to the compound's biological properties.
- Triazole Moiety : Known for its role in enhancing pharmacological effects, particularly in antifungal and antibacterial applications.
- Pyrazole Group : Associated with various biological activities, including anti-inflammatory and anticancer effects.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit significant antimicrobial properties. The triazole group is particularly noted for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival. This mechanism makes it a candidate for antifungal drug development.
Anticancer Properties
Compounds similar to this one have shown promise in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cancer-related targets are still under investigation but show potential based on structural similarities with other known anticancer agents .
Anti-inflammatory Effects
Research indicates that compounds containing pyrazole structures can modulate inflammatory pathways. The ability of this compound to stabilize the human red blood cell membrane suggests potential anti-inflammatory activity .
Case Studies and Research Findings
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole moiety likely inhibits key enzymes involved in fungal metabolism and cancer cell proliferation.
- Receptor Binding : The azetidine and pyrazole components may enhance binding affinity to specific receptors involved in inflammatory responses.
Synthesis and Computational Studies
The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high yield and purity. Computational models analyzing structure-activity relationships (SAR) have been employed to predict the biological effects based on its structural components. These studies are essential for understanding how modifications to the molecular structure can enhance or diminish biological activity.
特性
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(20-8-13(9-20)10-21-12-17-11-19-21)14-3-1-4-15(7-14)22-6-2-5-18-22/h1-7,11-13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQZFDQODZPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













